molecular formula C9H8N2O2 B1451009 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1086398-97-1

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1451009
M. Wt: 176.17 g/mol
InChI Key: ZHBZQRBKHWECFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, has been reported in scientific literature . The synthesis process involves structure-based design strategy .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, is available in the NIST Chemistry WebBook .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may undergo chemical reactions with these receptors.

Scientific Research Applications

Application in Cancer Therapy

  • Specific Scientific Field : Oncology, specifically cancer therapy .
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures : In the study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The compound 4h was found to exhibit potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The FGFR1–4 IC50 values of compound 4h were 7, 9, 25 and 712 nM, respectively .

Application in Diabetes Treatment

  • Specific Scientific Field : Endocrinology, specifically diabetes treatment .
  • Summary of the Application : Compounds containing the pyrrolo[2,3-b]pyridine scaffold have been found to reduce blood glucose levels .
  • Methods of Application or Experimental Procedures : The compounds were tested for their ability to reduce blood glucose levels .
  • Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Application in Antiviral Research

  • Specific Scientific Field : Virology, specifically antiviral research .
  • Summary of the Application : Pyridine-containing compounds, which include pyrrolo[2,3-b]pyridine derivatives, have been found to have antiviral activities .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and tested for their antiviral activities .
  • Results or Outcomes : The compounds exhibited antiviral activities, suggesting potential applications in the development of antiviral drugs .

Application in Diabetes Treatment

  • Specific Scientific Field : Endocrinology, specifically diabetes treatment .
  • Summary of the Application : Compounds containing the pyrrolo[2,3-b]pyridine scaffold have been found to reduce blood glucose levels .
  • Methods of Application or Experimental Procedures : The compounds were tested for their ability to reduce blood glucose levels .
  • Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Application in Antiviral Research

  • Specific Scientific Field : Virology, specifically antiviral research .
  • Summary of the Application : Pyridine-containing compounds, which include pyrrolo[2,3-b]pyridine derivatives, have been found to have antiviral activities .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and tested for their antiviral activities .
  • Results or Outcomes : The compounds exhibited antiviral activities, suggesting potential applications in the development of antiviral drugs .

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(5)4-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBZQRBKHWECFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659705
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS RN

1086398-97-1
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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